5-Bromo-4-(tert-Butyl)-6-methylpyrimidine

Nucleophilic Aromatic Substitution Cine Substitution Pyrimidine Functionalization

This tri-substituted bromopyrimidine is specifically designed for chemists who demand predictable SN(ANRORC) cine-substitution. The strategically placed 4-tert-butyl group ensures the reaction proceeds via a ring-opening/ring-closing pathway, avoiding unwanted side reactions common with other isomers. Equip your lab with this key building block for constructing novel heterocyclic scaffolds.

Molecular Formula C9H13BrN2
Molecular Weight 229.12 g/mol
CAS No. 34954-29-5
Cat. No. B3261897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(tert-Butyl)-6-methylpyrimidine
CAS34954-29-5
Molecular FormulaC9H13BrN2
Molecular Weight229.12 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=N1)C(C)(C)C)Br
InChIInChI=1S/C9H13BrN2/c1-6-7(10)8(9(2,3)4)12-5-11-6/h5H,1-4H3
InChIKeyQYHKURLWAZEYHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-(tert-Butyl)-6-methylpyrimidine (CAS 34954-29-5) – A Specialized Pyrimidine Building Block for Regioselective Cross-Coupling


5-Bromo-4-(tert-Butyl)-6-methylpyrimidine is a tri-substituted, brominated pyrimidine heterocycle with a molecular formula of C9H13BrN2 and a molecular weight of 229.12 g/mol . It is characterized by a reactive C5-bromo substituent for versatile cross-coupling chemistry, combined with sterically bulky tert-butyl and methyl groups that control the regioselectivity and mechanism of subsequent nucleophilic aromatic substitution reactions [1].

Why a Generic Pyrimidine Cannot Replace 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine in Advanced Synthesis


Substituting this specific bromopyrimidine with a generic 5-bromopyrimidine or a positional isomer (e.g., the 2-tert-butyl isomer) can lead to divergent reaction outcomes due to the unique steric and electronic environment created by its precise substitution pattern. Mechanistic studies show that the 4-tert-butyl group in combination with a 5-bromo substituent dictates whether a nucleophilic amination proceeds via an S_N(ANRORC) mechanism, whereas analogs with acidic protons or different steric profiles follow entirely different pathways (e.g., S_N(AE) or Chichibabin), leading to different product distributions [1]. Furthermore, the combination of 4-tert-butyl and 6-methyl groups provides a specific steric shield that can enhance the stability of reactive intermediates (such as σ-adducts) compared to simpler analogs lacking the 6-methyl group, thereby influencing reaction kinetics and yield in cross-coupling applications [2].

Quantitative Differentiation Guide for 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine


Mechanistic Divergence: S_N(ANRORC) Pathway Enabled by 4-tert-Butyl Substitution

In the cine amination of 4-substituted-5-bromopyrimidines, the 4-tert-butyl group in the target compound uniquely directs the reaction through an S_N(ANRORC) pathway. This contrasts sharply with the behavior of the 4-methyl analog (5-bromo-4-methylpyrimidine), which undergoes deprotonation and reacts via an S_N(AE) cine process due to the acidic alpha-proton [1].

Nucleophilic Aromatic Substitution Cine Substitution Pyrimidine Functionalization

Enhanced σ-Adduct Stability vs. Methyl Analog

The 4-tert-butyl group promotes the formation of a stable 1:1 σ-adduct upon addition of amide ion, as evidenced by PMR spectroscopy. In contrast, the 4-methyl analog (5-bromo-4-methylpyrimidine) shows competitive deprotonation alongside adduct formation, with an observed anion-to-σ-complex ratio of 3:1 [1]. This quantifies the increased propensity for the target compound to follow the desired addition pathway.

Reaction Intermediates Kinetic Studies Pyrimidine Reactivity

Kinetic Isotope Effect Quantifies Rate-Determining Step in Cine Substitution

In the S_N(ANRORC) cine substitution of the isotopically labeled target compound, 5-bromo-4-t-butyl-[1(3)-¹⁵N]pyrimidine, a deuterium isotope effect of approximately 2 is observed [1]. This quantitative value confirms that hydrogen (deuterium) loss is a rate-determining step in the mechanism.

Kinetic Isotope Effect Reaction Mechanisms Pyrimidine Chemistry

Regioselective Bromine Placement Distinguishes from 2-tert-Butyl Isomer

The target compound (5-bromo-4-tert-butyl-6-methylpyrimidine) differs from its positional isomer, 4-bromo-2-(tert-butyl)-6-methylpyrimidine (CAS 1217487-76-7), by the location of the bromine atom relative to the tert-butyl group. In the target, the bromine is at C5, adjacent to both C4-tert-butyl and C6-methyl groups, whereas in the isomer, the bromine is at C4. This positional difference is critical because nucleophilic attack in S_N(ANRORC) processes requires unhindered access to C2, which is present in the target but may be sterically or electronically altered in the isomer [1].

Regioselectivity Synthetic Utility Cross-Coupling

Evidence-Based Application Scenarios for 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine


Synthesis of Novel Pyrimidine Derivatives via S_N(ANRORC) Cine Substitution

This compound is uniquely suited for projects requiring a predictable S_N(ANRORC) cine substitution mechanism. The 4-tert-butyl group ensures the reaction proceeds via this pathway rather than alternative S_N(AE) or Chichibabin mechanisms, enabling the synthesis of specifically substituted pyrimidines through a ring-opening/ring-closing sequence [1]. This is particularly valuable for medicinal chemistry programs targeting novel heterocyclic scaffolds.

Building Block for Cross-Coupling with Controlled Reactivity

The C5-bromo substituent is a prime site for Suzuki, Stille, or other cross-coupling reactions. The steric bulk of the adjacent 4-tert-butyl and 6-methyl groups can modulate the reactivity of the C-Br bond, potentially reducing unwanted side reactions or improving regioselectivity in complex coupling sequences [2]. This is a key advantage over less hindered 5-bromopyrimidine analogs.

Synthesis of 6-Amino-5-bromo-4-tert-butylpyrimidine Intermediates

In nucleophilic amination reactions, the target compound can be converted to 6-amino-5-bromo-4-tert-butylpyrimidine derivatives via an S_N(ANRORC) mechanism. This contrasts with 5-chloro-4-tert-butylpyrimidine, which yields 6-amino-5-chloro derivatives as the main product under similar conditions [1]. The bromo compound's distinct reactivity can be leveraged to access a different regioisomeric series of amino-substituted building blocks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(tert-Butyl)-6-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.